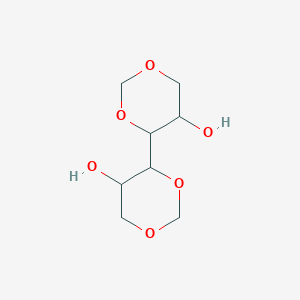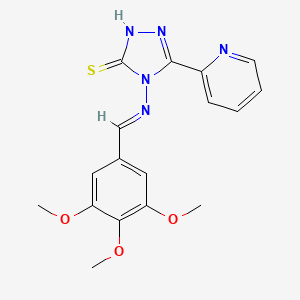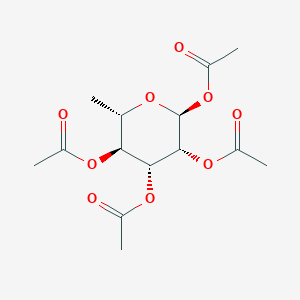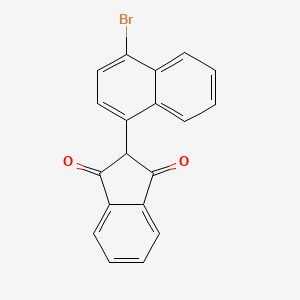![molecular formula C5H8N4O3S2 B12007142 N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 68300-47-0](/img/structure/B12007142.png)
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with the molecular formula C5H8N4O3S2 and a molecular weight of 236.273 g/mol It is known for its unique structure, which includes a thiadiazole ring, a sulfonamide group, and an acetamide group
Preparation Methods
The synthesis of N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an antibacterial and anticancer agent . In medicine, it is explored for its potential use in treating diseases such as glaucoma and metabolic alkalosis . Additionally, it has applications in the industry as a component in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body . By inhibiting this enzyme, the compound can reduce intraocular pressure in glaucoma patients and correct metabolic alkalosis . The exact molecular pathways involved in its anticancer and antibacterial effects are still under investigation .
Comparison with Similar Compounds
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other similar compounds, such as acetazolamide and sulfamethoxazole . Acetazolamide, like this compound, is a carbonic anhydrase inhibitor used to treat glaucoma and metabolic alkalosis . Sulfamethoxazole is an antibacterial sulfonamide used to treat bacterial infections . The uniqueness of this compound lies in its combined properties of enzyme inhibition and potential anticancer activity .
Properties
CAS No. |
68300-47-0 |
|---|---|
Molecular Formula |
C5H8N4O3S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
N-[5-(methylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-8-9-5(13-4)14(11,12)6-2/h6H,1-2H3,(H,7,8,10) |
InChI Key |
BOWMCVIYCOFFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)



![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)

![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

